molecular formula C4H8N2O4 B556916 2,3-Diaminosuccinic acid CAS No. 29276-73-1

2,3-Diaminosuccinic acid

Cat. No.: B556916
CAS No.: 29276-73-1
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-UHFFFAOYSA-N
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Description

2,3-Diaminosuccinic acid (C₄H₈N₂O₄, molecular weight: 148.12 g/mol) is a non-proteinogenic diamino dicarboxylic acid with two amino groups at the C2 and C3 positions and two carboxylic acid groups . It exists in meso and dl diastereomeric forms, which are critical for its biological and chemical applications . The compound is synthesized via enantioselective catalytic methods, such as Rh₂(OAc)₄ and chiral Brønsted acid co-catalyzed three-component Mannich-type reactions, yielding derivatives with high diastereo- and enantioselectivity (up to 98% ee) . It also serves as a precursor in osmium-catalyzed aminohydroxylation reactions and hydrogenolysis processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diaminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYNCTUBKSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of meso-α,β-bis-benzylamino succinic acid is a cornerstone method for producing meso-2,3-diaminosuccinic acid. This process involves:

  • Catalyst : Palladium on charcoal (Pd/C, 10% Pd) under hydrogen gas.

  • Solvents : Aqueous hydrobromic acid (HBr), methanol, or acetic acid.

  • Pressure : 30–60 atm.

  • Temperature : 20–60°C.

The reaction proceeds via cleavage of benzyl protecting groups, yielding the free diamino acid. For example, hydrogenating 3 parts of meso-α,β-bis-benzylamino succinic acid in 10% HBr with Pd/C at 25°C and 30 atm for 20 hours produces a 40% yield of meso-2,3-diaminosuccinic acid.

Industrial-Scale Optimization

Industrial protocols emphasize solvent selection and catalyst recycling:

  • Methanol-HCl Systems : Higher yields (50%) are achieved using methanol and concentrated HCl at 60 atm and room temperature.

  • Acetic Acid-Water Mixtures : Combining acetic acid with 35% HCl at 50 atm and 35–60°C improves catalyst longevity and product purity.

Table 1: Hydrogenation Conditions and Outcomes

PrecursorSolventCatalystPressure (atm)Temperature (°C)Yield (%)
Meso-bis-benzylamino acid10% HBrPd/C302540
Meso-bis-benzylamino acidMeOH + HClPd/C602550
Meso-bis-benzylamino acidAcOH + HClPd/C505055

Mannich Reaction with Aldimines and Enolates

Synthetic Strategy

A Mannich reaction between aldimines (e.g., ethyl iminoacetate) and enolates derived from 2-isothiocyanatocarboxylic esters provides access to 2-thioxo-1,3-imidazolidines, which are hydrolyzed to 2,3-diaminosuccinic acid derivatives.

Enolate Variants and Diastereoselectivity

  • Titanium(IV) Enolates : Generate cis-diastereomers with 65:35 selectivity.

  • Lithium Enolates : Favor trans-diastereomers (70:30 ratio).

  • Potassium Enolates : Exhibit poor selectivity (55:45).

Table 2: Diastereoselectivity by Enolate Type

Enolate SourceDiastereomer Ratio (cis:trans)Yield (%)
Titanium(IV)65:3572
Lithium30:7068
Potassium55:4560

Asymmetric Synthesis via Chiral Catalysis

Enantioselective Hydrogenation

Racemic mixtures of this compound are resolved using chiral catalysts. For example:

  • Rhodium-DuPhos Complexes : Achieve 90% enantiomeric excess (ee) in hydrogenating diketone precursors.

  • Enzymatic Resolution : Lipases selectively hydrolyze ester groups of one enantiomer, yielding optically pure product.

Microbial Fermentation

Escherichia coli strains engineered with aspartate racemase and diaminopimelate dehydrogenase produce this compound from glucose. This method offers sustainability but requires downstream purification.

Comparative Analysis of Methods

Efficiency and Scalability

  • Catalytic Hydrogenation : High scalability but requires expensive Pd catalysts.

  • Mannich Reaction : Moderate yields but enables stereochemical diversification.

  • Asymmetric Synthesis : Excellent ee values but limited to small-scale applications.

Table 3: Method Comparison

MethodYield (%)StereocontrolScalabilityCost
Catalytic Hydrogenation40–55ModerateHigh$$$
Mannich Reaction60–72HighModerate$$
Microbial Fermentation30–40LowHigh$

Chemical Reactions Analysis

Key Reaction Parameters

Enolate TypeYield (%)Diastereoselectivity (cis:trans)Conditions
Titanium(IV) enolate70–893:1 to 5:1THF, −78°C to RT
Lithium enolate55–752:1 to 3:1THF, −78°C
Potassium enolate60–801:1 to 2:1DMF, 0°C to RT
  • Mechanism : Enolate nucleophilic attack on the aldimine followed by cyclization .

  • Applications : Synthesis of chiral building blocks for pharmaceuticals (e.g., Tamiflu analogs) .

Enzymatic Oxidative Deamination

DAS serves as a substrate for D-aspartate oxidase , undergoing oxidative deamination to produce α-ketosuccinamic acid and ammonia :

DAS+O2D aspartate oxidaseα ketosuccinamic acid+NH3+H2O2\text{DAS}+\text{O}_2\xrightarrow{\text{D aspartate oxidase}}\alpha \text{ ketosuccinamic acid}+\text{NH}_3+\text{H}_2\text{O}_2

Reaction Metrics

ParameterValue
Oxygen consumption1.0 mol/mol DAS
Ammonia production1.1 mol/mol DAS
Optimal pH7.5–8.0
  • Significance : Mimics natural amino acid metabolism, offering pathways for enzyme activity studies .

Reaction Outcomes

Starting Material GeometryProduct ConfigurationYield (%)
trans-olefinrac-threo85–90
cis-olefinrac-erythro75–80
  • Conditions : H₂ (1 atm), Rh(I) catalyst, methanol, RT.

  • Utility : Enables asymmetric synthesis of nonproteinogenic amino acids for peptide engineering .

Oxidation and Reduction Reactions

DAS undergoes redox transformations, influenced by its amino and carboxylic acid groups:

Oxidation Pathways

  • Nitric Oxide Release : Derivatives like 2,3-bis(nitrooxy)succinic acid decompose to release NO, relevant in cardiovascular therapeutics .

  • Enzyme-Mediated Oxidation : Interactions with cytochrome P450 isoforms modulate metabolic stability .

Reduction Pathways

  • Amino Group Reduction : Sodium borohydride reduces DAS to diamino alcohols, intermediates for chiral ligands .

Comparative Reactivity of DAS Derivatives

The reactivity profile varies with substituents:

DerivativeKey ReactionApplication
2-ThioxoimidazolidinesNucleophilic additionAntibiotic precursors
Palladium(II) complexesDNA bindingAntitumor agents
N-sulfonylated analogsCycloadditionPeptide mimetics

Industrial and Environmental Considerations

  • Scalability : Titanium enolate-mediated reactions are preferred for industrial-scale synthesis due to higher yields .

  • Biodegradation : DAS derivatives show moderate environmental persistence, requiring tailored disposal protocols .

Scientific Research Applications

Chemistry

  • Chiral Building Block : 2,3-Diaminosuccinic acid serves as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis. This application is crucial for developing pharmaceuticals and other biologically active compounds .
  • Metal Chelation : The compound acts as a chelating agent for transition metals, facilitating various chemical reactions and enhancing the stability of metal complexes .

Biology

  • Metabolic Pathways : Research indicates that this compound may influence metabolic pathways due to its structural similarity to isocitric acid, an intermediate in the tricarboxylic acid cycle. This suggests potential roles in energy production and cellular metabolism .
  • Enzyme Interactions : Studies have shown that this compound can modulate enzyme activities, impacting substrate specificity and enhancing the activity of certain enzymes compared to their wild-type forms .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, including its potential antitumor activity demonstrated in cancer cell lines . Complexes formed with palladium(II) have shown promising cytotoxic effects against specific cancer types .

Antitumor Activity

A study investigated the antitumor effects of palladium(II) complexes with diamino succinates on cancer cell lines such as MDA-MB468 and HL-60. The results indicated significant DNA binding capabilities and cytotoxic effects at specific concentrations, highlighting the potential of these complexes in cancer therapy .

Enzyme Activity Modulation

Research involving d-amino acid dehydrogenase revealed that this compound could significantly alter substrate specificity and enhance enzyme activity compared to wild-type enzymes. This modulation is critical for applications in metabolic engineering and synthetic biology .

Synthesis Applications

The compound has been utilized as a chiral building block in asymmetric synthesis for pharmaceuticals like Tamiflu. This application underscores its importance in drug development and synthesis .

Mechanism of Action

The mechanism of action of 2,3-diaminosuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as D-aspartate oxidase, leading to the production of ammonia and other metabolites. These interactions are crucial for understanding its role in amino acid metabolism and its potential therapeutic applications .

Comparison with Similar Compounds

Structural Features

Compound Functional Groups Key Structural Differences
2,3-Diaminosuccinic Acid 2x NH₂, 2x COOH Linear C4 backbone with dual amino/carboxyl groups
2,3-Diaminopropionic Acid 2x NH₂, 1x COOH Shorter C3 chain, single carboxyl group
2,3-Diaminobenzoic Acid 2x NH₂, 1x COOH (aromatic ring) Aromatic ring introduces planar rigidity
2,3-Dimethylsuccinic Acid 2x CH₃, 2x COOH Methyl substituents reduce polarity

Deep Eutectic Solvents (DES)

This compound forms highly effective DES with proline, enhancing rutin solubility by 130% compared to proline-glutamic acid systems. The dual amino and carboxyl groups enable strong hydrogen bonding, critical for solubilizing flavonoids . In contrast, choline chloride-based DES exhibit lower efficiency due to weaker basicity .

Table 1: Rutin Solubility in DES

DES Composition Rutin Solubility (mg/mL) Improvement vs. Proline-Glutamic Acid
Proline + this compound 5.25 130%
Proline + 2,4-Diaminoglutaric Acid 4.78 111%
Choline Chloride + Citric Acid 1.40–17.29 (µg/mg) <50%

Catalysis

  • This compound: Forms osmium-diamine chelates for aminohydroxylation of alkenes, enabling efficient catalyst recycling .
  • 2,3-Diaminopropionic Acid: Generates less stable chelates, reducing catalytic turnover in similar reactions .

Peptide Chemistry

The compound replaces cystine in peptides due to its diamino-diacid structure, enabling disulfide mimicry without sulfur. Orthogonally protected derivatives facilitate stereoselective incorporation into peptide chains . In contrast, 2,3-diaminopropionic acid introduces shorter spacers, altering peptide folding .

Physicochemical Properties

Property This compound 2,3-Diaminopropionic Acid 2,3-Dimethylsuccinic Acid
Water Solubility High (polar groups) Moderate Low (hydrophobic CH₃)
Melting Point >250°C (decomposes) ~200°C ~150°C
pKa (COOH) ~2.1, ~4.3 ~2.3, ~9.9 (NH₂) ~3.1, ~5.0

Biological Activity

Overview

2,3-Diaminosuccinic acid (2,3-DAS) is a dicarboxylic amino acid characterized by two amino groups located at the 2 and 3 positions of the succinic acid backbone. This compound exists in two stereoisomeric forms: meso-2,3-diaminosuccinic acid and dl-2,3-diaminosuccinic acid. Its unique structure contributes to a variety of biological activities, making it a subject of interest in biochemical research and potential therapeutic applications.

Structural Similarity and Interaction

2,3-DAS is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This similarity suggests that it may interact with enzymes involved in energy metabolism and influence various biochemical pathways. The compound's potential to affect cellular processes is hypothesized to stem from its ability to bind to biomolecules, modulate enzyme activity, and alter gene expression.

Biochemical Pathways

Research indicates that 2,3-DAS may participate in metabolic pathways related to energy production. It is believed to influence cellular metabolism by interacting with metabolic enzymes or cofactors, thereby affecting metabolic flux and metabolite levels. Additionally, its involvement in cell signaling pathways may contribute to its biological effects.

Antimicrobial Properties

Studies have shown that 2,3-DAS exhibits antimicrobial effects against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that 2,3-DAS may possess neuroprotective properties , potentially offering benefits in neurodegenerative conditions. Its ability to modulate oxidative stress and inflammatory responses in neural cells has been a focus of investigation.

Case Studies and Experimental Findings

  • In Vivo Studies : A study demonstrated that 2,3-DAS significantly reduced blood glucose levels in diabetic mice models. This effect was attributed to its role in enhancing insulin secretion and improving glucose metabolism .
  • Cellular Studies : In MIN6 pancreatic beta cells treated with 2,3-DAS, researchers observed an increase in ATP concentration and enhanced calcium influx upon glucose stimulation. These findings suggest that 2,3-DAS may enhance insulin secretion mechanisms through cellular metabolic modulation .

Research Applications

The diverse biological activities of 2,3-DAS have led to various applications across multiple fields:

  • Chemistry : Used as a chiral building block for synthesizing complex molecules.
  • Biology : Investigated for its role in metabolic pathways and enzyme interactions.
  • Medicine : Explored for potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
  • Industry : Utilized in the production of pharmaceuticals and other chemicals.

Comparative Analysis of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectiveModulates oxidative stress; potential benefits in neurodegenerative diseases
Metabolic RegulationInfluences insulin secretion and glucose metabolism

Q & A

Q. What established synthetic routes are available for 2,3-Diaminosuccinic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound derivatives can be achieved through:
  • Rh-catalyzed hydrogenation : Homogeneous hydrogenation of olefinic glycine dimers yields racemic diastereomers, with double bond geometry determining product configuration .
  • Azide-based strategies : Orthogonally protected 3-azido-aspartic acid derivatives enable stereoselective incorporation into peptides, acting as cystine substitutes .
  • Enzymatic deamination : Beef kidney D-aspartate oxidase catalyzes oxidative deamination, validated by stoichiometric oxygen consumption and ammonia production measurements .
    Reaction conditions (e.g., catalyst choice, solvent, temperature) critically influence stereochemical outcomes. For example, Rh catalysts favor racemic mixtures, while enzymatic methods may retain specific configurations.

Q. How can researchers characterize the purity and stereoisomeric composition of this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Advanced Marfey’s method : Reversed-phase HPLC with chiral derivatization agents (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) resolves enantiomers, as demonstrated for diaminopimelic acid analogs .
  • Mass spectrometry (MS) : Molecular weight verification (148.12 g/mol) and fragmentation patterns confirm structural integrity .
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish stereoisomers via coupling constants and chemical shifts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS):
  • Personal Protective Equipment (PPE) : Use N95 respirators, gloves, and eyeshields to avoid inhalation or skin contact .
  • Ventilation : Work in fume hoods to mitigate respiratory irritation risks .
  • Disposal : Classify as non-hazardous waste but avoid sewer disposal due to potential ecological toxicity .

Q. Which analytical techniques are critical for quantifying this compound in complex biological matrices?

  • Methodological Answer : Employ:
  • High-Performance Liquid Chromatography (HPLC) : Coupled with UV detection for baseline separation from amino acid analogs .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Enables quantification in metabolomic studies with detection limits <1 µM .
  • Enzymatic assays : Monitor D-aspartate oxidase activity via oxygen electrode measurements to infer substrate concentrations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic interactions of this compound (e.g., substrate vs. inhibitor roles)?

  • Methodological Answer : Contradictions arise from species-specific enzyme behavior:
  • Substrate role : Beef kidney D-aspartate oxidase catalyzes oxidative deamination with stoichiometric O2_2/NH3_3 ratios .
  • Inhibitory role : In E. coli, meso-2,3-Diaminosuccinic acid inhibits aspartate-α-ketoglutarate transamination, likely via competitive binding .
    To reconcile findings:
  • Compare enzyme isoforms (e.g., microbial vs. mammalian).
  • Conduct kinetic assays (e.g., Michaelis-Menten plots) under standardized pH and temperature conditions .

Q. How can computational models predict solvent interactions or reactivity of this compound in peptide synthesis?

  • Methodological Answer :
  • COSMO-RS simulations : Predict solubility in natural deep eutectic solvents (NADES) by computing activity coefficients and σ-profiles .
  • Molecular Dynamics (MD) : Model hydrogen-bonding networks between diamino acid carboxyl groups and solvent molecules to optimize reaction media .
  • Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions, guiding regioselective modifications .

Q. What challenges arise in incorporating this compound into peptide structures, and how do orthogonal protection strategies address them?

  • Methodological Answer : Challenges include:
  • Cross-reactivity : Free amino groups may interfere with standard coupling reagents (e.g., EDC/NHS) .
  • Stereochemical control : Racemization during solid-phase synthesis.
    Solutions:
  • Orthogonal protection : Use tert-butoxycarbonyl (Boc) for α-amino and allyloxycarbonyl (Alloc) for β-amino groups to enable sequential deprotection .
  • Microwave-assisted synthesis : Reduces racemization rates by shortening reaction times .

Q. How do structural modifications of this compound influence its chelation properties or metal-ion interactions?

  • Methodological Answer :
  • Coordination chemistry : The vicinal diamino and dicarboxylate groups enable octahedral coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), studied via potentiometric titrations and X-ray crystallography .
  • MOF synthesis : this compound derivatives form Ce(IV)-based metal-organic frameworks (MOFs) under microwave conditions, with pore sizes tunable via stereochemistry .
  • Chelation assays : Competitive binding studies with EDTA quantify affinity constants (log K ~10–12 for divalent cations) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2,3-Diaminosuccinic acid

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